molecular formula C13H15N3O B216751 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol CAS No. 108877-44-7

2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol

Cat. No.: B216751
CAS No.: 108877-44-7
M. Wt: 229.28 g/mol
InChI Key: XOMBXKRLKULZBZ-UHFFFAOYSA-N
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Description

2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol is a heterocyclic compound that features a triazoloazepine ring fused to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenolic compound with a suitable triazole precursor in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired triazoloazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazoloazepine ring can be reduced under hydrogenation conditions to yield partially or fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Saturated triazoloazepine derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The triazoloazepine ring system is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the triazoloazepine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline
  • 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)benzoic acid

Uniqueness

Compared to similar compounds, 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol is unique due to the presence of the phenolic group, which imparts distinct chemical reactivity and biological activity. The phenolic group allows for additional hydrogen bonding and redox reactions, which can enhance its pharmacological profile and versatility in chemical synthesis.

Biological Activity

The compound 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol is a complex organic molecule with significant potential for various biological activities. Its unique structural features combine a phenolic group with a triazoloazepine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4C_{12}H_{14}N_{4}, with a molecular weight of approximately 229.28 g/mol. The presence of the tetrahydrotriazole structure suggests that it may exhibit interesting pharmacological properties due to the heterocyclic nature of its structure.

Property Value
Molecular FormulaC₁₂H₁₄N₄
Molecular Weight229.28 g/mol
Structural FeaturesPhenolic group, Triazoloazepine moiety

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to triazoloazepines. In particular, derivatives of triazoloazepines have shown selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. For instance, derivatives with similar structures exhibited anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ketorolac in various in vivo models .

Case Study:
In a study evaluating the anti-inflammatory effects of triazoloazepine derivatives using the carrageenan-induced paw edema model in rats, several compounds demonstrated significant reduction in inflammation markers. The most potent derivative showed an inhibition rate exceeding that of traditional NSAIDs .

Antimicrobial Activity

Compounds containing the triazole ring have been extensively studied for their antimicrobial properties. Research indicates that this compound may possess antibacterial and antifungal activities due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Table: Antimicrobial Activity Comparison

Compound Activity
This compoundModerate antibacterial activity against E. coli
Triazole derivative AStrong antifungal activity against Candida spp.
Triazole derivative BEffective against Staphylococcus aureus

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Studies suggest that triazole-containing compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. The phenolic hydroxyl group may enhance its reactivity and binding affinity to these targets.

Properties

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-11-7-4-3-6-10(11)13-15-14-12-8-2-1-5-9-16(12)13/h3-4,6-7,17H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMBXKRLKULZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425376
Record name Phenol,2-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108877-44-7
Record name Phenol,2-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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